molecular formula C15H23N3O3S B4463984 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide

Cat. No.: B4463984
M. Wt: 325.4 g/mol
InChI Key: WJEGIIRRCSKKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide is a chemical compound with a molecular formula of C14H23N3O3S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound features a benzamide core with a sulfonyl group and a piperazine ring, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide typically involves the reaction of 4-methylpiperazine with a sulfonyl chloride derivative, followed by the introduction of the benzamide moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or benzamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methylpiperazin-1-yl)sulfonyl]aniline
  • 3-(4-methylpiperazin-1-yl)aniline
  • 4-methylpiperazin-1-yl)propanoic acid

Uniqueness

Compared to similar compounds, 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzamide core and sulfonyl group make it particularly suitable for applications in medicinal chemistry and drug development.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-12(2)16-15(19)13-5-4-6-14(11-13)22(20,21)18-9-7-17(3)8-10-18/h4-6,11-12H,7-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEGIIRRCSKKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.